molecular formula C4H7KO3 B13901026 Potassium (R)-3-hydroxybutanoate

Potassium (R)-3-hydroxybutanoate

Cat. No.: B13901026
M. Wt: 142.19 g/mol
InChI Key: CINYGFCEISABSR-AENDTGMFSA-M
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Description

Potassium ®-3-hydroxybutanoate is a potassium salt of ®-3-hydroxybutanoic acid, a naturally occurring compound in the human body It is a key intermediate in the metabolism of fatty acids and is involved in the production of ketone bodies during periods of low carbohydrate intake or fasting

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium ®-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ®-3-hydroxybutanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or evaporation of the solvent.

Industrial Production Methods: In industrial settings, the production of Potassium ®-3-hydroxybutanoate often involves the fermentation of glucose or other carbohydrates by specific strains of bacteria. The resulting ®-3-hydroxybutanoic acid is then neutralized with potassium hydroxide to form the potassium salt. This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Potassium ®-3-hydroxybutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Potassium ®-3-hydroxybutanoate can be oxidized to acetoacetate using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to ®-1,3-butanediol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form various derivatives.

Major Products Formed:

    Oxidation: Acetoacetate

    Reduction: ®-1,3-butanediol

    Substitution: Various substituted butanoates

Scientific Research Applications

Potassium ®-3-hydroxybutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in cellular metabolism and energy production.

    Medicine: It is investigated for its potential therapeutic effects in conditions such as epilepsy, Alzheimer’s disease, and metabolic disorders.

    Industry: Potassium ®-3-hydroxybutanoate is used in the production of biodegradable plastics and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of Potassium ®-3-hydroxybutanoate involves its conversion to ®-3-hydroxybutanoic acid in the body. This acid is then metabolized to acetoacetate and beta-hydroxybutyrate, which serve as alternative energy sources during periods of low carbohydrate intake. The compound interacts with various enzymes and transporters involved in ketone body metabolism, influencing energy production and cellular functions.

Comparison with Similar Compounds

Potassium ®-3-hydroxybutanoate is unique compared to other similar compounds due to its specific stereochemistry and metabolic role. Similar compounds include:

    Sodium ®-3-hydroxybutanoate: Similar in structure but with sodium instead of potassium.

    Potassium (S)-3-hydroxybutanoate: The enantiomer of Potassium ®-3-hydroxybutanoate.

    Potassium acetoacetate: Another ketone body salt with different metabolic pathways.

Potassium ®-3-hydroxybutanoate stands out due to its specific interactions with metabolic enzymes and its potential therapeutic applications.

Properties

Molecular Formula

C4H7KO3

Molecular Weight

142.19 g/mol

IUPAC Name

potassium;(3R)-3-hydroxybutanoate

InChI

InChI=1S/C4H8O3.K/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1

InChI Key

CINYGFCEISABSR-AENDTGMFSA-M

Isomeric SMILES

C[C@H](CC(=O)[O-])O.[K+]

Canonical SMILES

CC(CC(=O)[O-])O.[K+]

Origin of Product

United States

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